1h-Pyrimido[4,5-e][1,4]diazepine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H6N4 |
|---|---|
Molecular Weight |
146.15 g/mol |
IUPAC Name |
9H-pyrimido[4,5-e][1,4]diazepine |
InChI |
InChI=1S/C7H6N4/c1-2-10-7-6(3-8-1)4-9-5-11-7/h1-5H,(H,9,10,11) |
InChI Key |
UFUOHTTUDYJXIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=CN=CN=C2N1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1h Pyrimido 4,5 E 1 2 Diazepine and Its Analogs
Retrosynthetic Analysis of the 1H-Pyrimido[4,5-e]researchgate.netresearchgate.netdiazepine Core Structure
Retrosynthetic analysis of the 1H-Pyrimido[4,5-e] researchgate.netresearchgate.netdiazepine (B8756704) core reveals several logical disconnection points that inform the primary synthetic strategies. The diazepine ring, fused to the pyrimidine (B1678525) core, can be deconstructed through the cleavage of one or both of its amide or amine bonds.
A primary retrosynthetic approach involves a disconnection across the C9-N1 and C5a-N5 bonds. This leads back to a key intermediate, a 4,5-disubstituted pyrimidine. Specifically, this synthon is typically a 4-amino-5-(aminomethyl)pyrimidine or a related derivative. This strategy forms the basis of many linear and convergent synthetic plans where the pyrimidine ring is pre-formed and the diazepine ring is constructed upon it.
An alternative disconnection can be made at the C7-N8 bond and the C9-N1 bond of a diazepinone derivative, such as 8,9-dihydro-5H-pyrimido[4,5-e] researchgate.netresearchgate.netdiazepin-7(6H)-one. This pathway logically leads back to a 4,6-disubstituted pyrimidine-5-carbaldehyde (B119791) and an N-substituted amino acid ester. nih.gov This approach utilizes the pyrimidine aldehyde as a scaffold to introduce the atoms required for the seven-membered diazepine ring. nih.gov
A general retrosynthetic strategy for pyrimido[4,5-e] researchgate.netresearchgate.netdiazepine-based structures can be visualized as breaking the diazepine ring to yield a 4-amino-5-((haloacetyl)amino)methyl pyrimidine intermediate, which in turn originates from a 6-amino-5-(aminomethyl)pyrimidine precursor. This highlights the importance of appropriately functionalized pyrimidines as crucial building blocks in the synthesis of this heterocyclic system. researchgate.net
Cyclization and Annulation Strategies for Pyrimido[4,5-e]researchgate.netresearchgate.netdiazepine Formation
The formation of the pyrimido[4,5-e] researchgate.netresearchgate.netdiazepine ring system is predominantly achieved through cyclization and annulation reactions that build the seven-membered diazepine ring onto a pre-existing pyrimidine core. These methods vary in their choice of starting materials and cyclization conditions.
A prominent strategy involves a two-step acylation/cyclization sequence. This method starts with 6-amino-5-(aminomethyl)pyrimidines, which are first acylated with haloacyl halides (e.g., bromoacetyl bromide) to form ((4-aminopyrimidin-5-yl)-methyl)-2-haloamide intermediates. Subsequent intramolecular cyclization, typically promoted by a base, leads to the formation of the 8,9-dihydro-5H-pyrimido[4,5-e] researchgate.netresearchgate.netdiazepin-7(6H)-one core. researchgate.net
Another effective method utilizes 4,6-dicholoropyrimidine-5-carbaldehyde as the starting material. In a multi-step sequence, this pyrimidine derivative reacts with N-substituted amino acid esters and various amines to construct the tetrasubstituted 8,9-dihydro-5H-pyrimido[4,5-e] researchgate.netresearchgate.netdiazepin-7(6H)-one ring system. nih.gov This synthetic plan demonstrates the use of a bis-electrophilic pyrimidine species to react with amine nucleophiles, thereby forming the diazepine ring. nih.gov A library of 33 different analogs was successfully prepared using this methodology. nih.gov
Reductive cyclization is another viable route. For instance, a 2-{N-[(2-amino-4-chloro-6-methoxypyrimidin-5-yl)methyl]-N-phenethylamino}acetonitrile intermediate can undergo reductive cyclization using catalysts like Raney Nickel with hydrogen to form the pyrimido[4,5-e] researchgate.netresearchgate.netdiazepine structure. researchgate.net
Multicomponent Reaction Paradigms for Constructing the Ring System
Multicomponent reactions (MCRs), which involve the reaction of three or more starting materials in a single pot to form a product containing fragments of all components, are highly efficient tools in synthetic chemistry. bioorganica.org.ua While specific MCRs for the direct synthesis of the 1H-Pyrimido[4,5-e] researchgate.netresearchgate.netdiazepine scaffold are not extensively documented, methodologies for closely related isomers highlight the potential of this approach.
For example, a regioselective three-component reaction has been developed for the synthesis of the isomeric 8,9-dihydro-7H-pyrimido[4,5-b] researchgate.netresearchgate.netdiazepines. This reaction involves the condensation of 4,5,6-triaminopyrimidine with various chalcones (α,β-unsaturated ketones). nih.gov The chalcones themselves can be formed in situ from an aldehyde and a ketone, making this a versatile MCR paradigm. This reaction proceeds efficiently under microwave irradiation, demonstrating a green chemistry approach to building the pyrimidodiazepine core. nih.gov The success of this strategy for the [4,5-b] isomer suggests that similar MCR approaches could be designed for the [4,5-e] system, likely by reacting a suitable 4,5-diaminopyrimidine (B145471) with a 1,3-dielectrophile.
Transition-Metal-Catalyzed Synthetic Routes to 1H-Pyrimido[4,5-e]researchgate.netresearchgate.netdiazepine Derivatives
Transition-metal catalysis offers powerful and selective methods for forming the C-N bonds essential for constructing the diazepine ring. Palladium-catalyzed reactions, in particular, have been instrumental in the synthesis of related fused diazepine systems.
A key example is the synthesis of a benzo[e]pyrimido[5,4-b] researchgate.netresearchgate.netdiazepin-6(11H)-one scaffold, which is structurally analogous to the target compound. In this route, a crucial step is a palladium-mediated amination reaction. acs.org The lactam intermediate, 4-chloro-5,11-dimethyl-5H-benzo[e]pyrimido[5,4-b] researchgate.netresearchgate.netdiazepin-6(11H)-one, is coupled with an aniline (B41778) derivative using a palladium catalyst to install a substituted amino group at the C-2 position of the pyrimidine ring. acs.org This demonstrates the utility of palladium catalysis in the late-stage functionalization and construction of the final target molecule. acs.org
While not specific to the pyrimido-fused system, other metal-catalyzed approaches for diazepine synthesis have been reported, indicating broader potential. These include the use of heteropolyacids containing metals like molybdenum and tungsten as efficient catalysts for the synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives. nih.gov Additionally, platinum catalysts such as H₂PtCl₆ have been used to synthesize 1,4-benzodiazepine-2,5-diones from amino acid precursors. rsc.org These examples underscore the potential for developing specific transition-metal-catalyzed routes for the 1H-Pyrimido[4,5-e] researchgate.netresearchgate.netdiazepine core.
Green Chemistry Principles in 1H-Pyrimido[4,5-e]researchgate.netresearchgate.netdiazepine Synthesis
The principles of green chemistry, which aim to reduce waste and energy consumption, have been applied to the synthesis of related pyrimidodiazepine systems. Microwave-assisted synthesis is a prominent green technique that often leads to shorter reaction times, higher yields, and reduced solvent use.
A notable application is the microwave-induced synthesis of 8,9-dihydro-7H-pyrimido[4,5-b] researchgate.netresearchgate.netdiazepines. The reaction between 4,5,6-triaminopyrimidine and chalcones proceeds efficiently under microwave irradiation, providing the desired products regioselectively. nih.gov Similarly, pyrimido[4,5-d]pyrimidines have been synthesized using a solvent-free procedure where a solid alumina (B75360) support is used as an energy transfer medium under microwave irradiation, reducing reaction times from minutes to seconds with improved yields. bioorganica.org.ua
Another green strategy involves the use of heterogeneous catalysts in environmentally benign solvents like water or aqueous ethanol (B145695). For instance, graphite (B72142) oxide has been employed as a recyclable, heterogeneous carbocatalyst for the one-pot, three-component synthesis of spirodibenzo researchgate.netresearchgate.netdiazepine derivatives in an aqueous ethanol medium under mild conditions. rsc.org The application of these principles—microwave irradiation, solvent-free conditions, and heterogeneous catalysis—to the synthesis of 1H-Pyrimido[4,5-e] researchgate.netresearchgate.netdiazepine holds significant promise for developing more sustainable synthetic routes.
Functionalization and Derivatization Strategies for 1H-Pyrimido[4,5-e]researchgate.netresearchgate.netdiazepine Analogs
Once the core pyrimidodiazepine scaffold is constructed, further functionalization and derivatization are often necessary to develop analogs with specific properties. These strategies typically target the nitrogen atoms of the diazepine ring or reactive positions on the pyrimidine ring.
Regioselective Substitution Reactions on the Pyrimidodiazepine Scaffold
Regioselective reactions allow for the precise modification of a specific site on the molecule. A key example is the derivatization of the 8,9-dihydro-5H-pyrimido[4,5-e] researchgate.netresearchgate.netdiazepin-7(6H)-one system. The nitrogen at the N(9) position has been shown to be a site for selective alkylation. researchgate.net This allows for the introduction of various substituents at this position. Researchers have also optimized a two-step, one-pot procedure that combines the initial cyclization of the ((pyrimidin-5-yl)-methyl)-2-haloamide intermediate with the subsequent N(9)-alkylation, streamlining the synthesis of these N-substituted derivatives. researchgate.net
Synthetic strategies can also be designed to incorporate a "handle" for future derivatization. For example, the multi-step synthesis of 4,6,8,9-tetrasubstituted 8,9-dihydro-5H-pyrimido[4,5-e] researchgate.netresearchgate.netdiazepin-7(6H)-ones was specifically designed to have a strategically anchored functional group that allows for the creation of a diverse library of compounds. nih.gov Similarly, in the synthesis of benzo[e]pyrimido[5,4-b] researchgate.netresearchgate.netdiazepin-6(11H)-one inhibitors, the lactam nitrogen was successfully methylated as a key derivatization step in exploring the structure-activity relationship. acs.org
Table 1: Selected Synthetic Routes to Pyrimido[4,5-e] researchgate.netresearchgate.netdiazepine Analogs
| Starting Material(s) | Key Reaction/Conditions | Product Scaffold | Reference |
|---|---|---|---|
| 6-Amino-5-(aminomethyl)pyrimidine, Bromoacetyl bromide | Acylation, then base-mediated cyclization | 8,9-dihydro-5H-pyrimido[4,5-e] researchgate.netresearchgate.netdiazepin-7(6H)-one | researchgate.net |
| 4,6-Dicholoropyrimidine-5-carbaldehyde, N-substituted amino acid esters, Amines | Multi-step condensation and cyclization | 4,6,8,9-tetrasubstituted 8,9-dihydro-5H-pyrimido[4,5-e] researchgate.netresearchgate.netdiazepin-7(6H)-one | nih.gov |
| 2,4-Dichloro-5-nitropyrimidine, (S)-Methyl 2-(pyrrolidin-2-yl)acetate | Amination, Fe reduction/cyclization, Pd-amination | Benzo[e]pyrimido[5,4-b] researchgate.netresearchgate.netdiazepin-6(11H)-one | acs.org |
| 4,5,6-Triaminopyrimidine, Chalcones | Microwave-assisted condensation | 8,9-dihydro-7H-pyrimido[4,5-b] researchgate.netresearchgate.netdiazepine* | nih.gov |
Note: This is a structural isomer ([4,5-b]) included to illustrate a multicomponent reaction paradigm.
Stereoselective Synthesis of Chiral 1H-Pyrimido[4,5-e]acs.orgmdpi.comdiazepine Derivatives
The introduction of chirality into the 1H-pyrimido[4,5-e] acs.orgmdpi.comdiazepine scaffold is a critical step for investigating its interaction with biological targets, as stereoisomers can exhibit significantly different pharmacological profiles. While the literature specifically detailing the stereoselective synthesis of chiral 1H-pyrimido[4,5-e] acs.orgmdpi.comdiazepine derivatives is limited, strategies employed for analogous heterocyclic systems can provide valuable insights.
A common approach to achieve stereoselectivity is through the use of chiral starting materials. For instance, the synthesis of 8,9-dihydro-5H-pyrimido[4,5-e] acs.orgmdpi.comdiazepin-7(6H)-ones has been accomplished using N-substituted amino acid esters. researchgate.net By employing enantiomerically pure amino acid esters, it is feasible to construct chiral pyrimidodiazepine cores. This strategy relies on the transfer of chirality from the starting material to the final product.
Another potential, though less directly reported for this specific scaffold, is the use of chiral auxiliaries. This method involves the temporary attachment of a chiral group to an achiral substrate to direct a stereoselective transformation. While not applied directly to 1H-pyrimido[4,5-e] acs.orgmdpi.comdiazepine, the use of chiral auxiliaries has been noted in the enantioselective synthesis of other fused pyrimidine structures, such as pyrrole-pyrimidine rings. researchgate.net
Catalytic asymmetric synthesis represents a more advanced and efficient strategy. This would involve the use of a chiral catalyst to induce enantioselectivity in a key bond-forming step during the construction of the diazepine ring. Although specific examples for the 1H-pyrimido[4,5-e] acs.orgmdpi.comdiazepine core are not prominent in the literature, this remains a highly desirable and actively explored area in the synthesis of chiral heterocycles.
Table 1: Potential Strategies for Stereoselective Synthesis
| Strategy | Description | Potential Application to 1H-Pyrimido[4,5-e] acs.orgmdpi.comdiazepine |
| Chiral Pool Synthesis | Utilization of readily available enantiopure starting materials, such as amino acids or their derivatives. | Synthesis of chiral 8,9-dihydro-5H-pyrimido[4,5-e] acs.orgmdpi.comdiazepin-7(6H)-ones from N-substituted amino acid esters. researchgate.net |
| Chiral Auxiliaries | Reversible attachment of a chiral molecule to guide a stereoselective reaction. | Conceptually applicable, as demonstrated in the synthesis of other chiral fused pyrimidines. researchgate.net |
| Asymmetric Catalysis | Use of a chiral catalyst to control the stereochemical outcome of a reaction. | A frontier approach for this scaffold, with potential for high efficiency and enantioselectivity. |
Flow Chemistry and Continuous Synthesis Techniques in Pyrimidodiazepine Production
Flow chemistry has emerged as a powerful technology in chemical synthesis, offering advantages such as enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. researchgate.net The application of continuous flow techniques to the production of pyrimidodiazepines, while not extensively documented for the specific 1H-pyrimido[4,5-e] acs.orgmdpi.comdiazepine isomer, has been successfully demonstrated for related fused heterocyclic systems. acs.orgmdpi.com
The principles of flow chemistry can be applied to the key reaction steps in the synthesis of pyrimidodiazepines, such as acylation and cyclization. nih.gov For instance, the synthesis of fused pyrimidinones (B12756618) has been achieved with significantly reduced reaction times, from hours in batch processing to mere minutes in a continuous flow reactor. mdpi.com This is accomplished by pumping the reactants through heated and pressurized reactors, allowing for precise control over reaction parameters. acs.orgacs.org
A significant advantage of flow synthesis is the ability to telescope multiple reaction steps into a single continuous process, minimizing the need for isolation and purification of intermediates. uc.pt This approach has been utilized in the synthesis of various nitrogen-containing heterocycles, demonstrating its potential for the efficient production of complex molecules. mdpi.com
Table 2: Comparison of Batch vs. Flow Synthesis for Fused Pyrimidinones
| Parameter | Batch Synthesis | Flow Synthesis | Reference |
| Reaction Time | 9 hours | 16 minutes | mdpi.com |
| Yield | Similar to flow | 80-85% | mdpi.com |
| Scalability | Limited | Up to 5.7 g per day reported | mdpi.com |
| Safety | Potential for thermal runaway | Enhanced safety due to small reaction volumes | researchgate.net |
The successful application of flow chemistry to the synthesis of analogous fused pyrimidines and diazepines strongly suggests its feasibility and potential benefits for the production of 1H-pyrimido[4,5-e] acs.orgmdpi.comdiazepine and its derivatives. acs.orgmdpi.com Future work in this area will likely focus on the development of dedicated flow processes for this specific heterocyclic system, enabling more efficient and scalable manufacturing.
Structure Activity Relationship Sar and Molecular Design Principles in 1h Pyrimido 4,5 E 1 2 Diazepine Research
Ligand-Target Interaction Analysis of 1H-Pyrimido[4,5-e]chemisgroup.usnih.govdiazepine Scaffolds
The 1H-Pyrimido[4,5-e] chemisgroup.usnih.govdiazepine (B8756704) core structure presents several key features that are critical for molecular recognition and binding to biological targets. The pyrimidine (B1678525) ring contains nitrogen atoms that can act as hydrogen bond acceptors, while the NH group in the diazepine ring can serve as a hydrogen bond donor. The aromatic nature of the pyrimidine ring also allows for potential π-π stacking interactions with aromatic residues in a protein's binding pocket.
Early research into derivatives such as Pyrimido4,5-ediazepin-5-ones indicated activity within the central nervous system (CNS), suggesting that these compounds are capable of interacting with CNS receptors or enzymes. nih.gov The specific nature of these interactions—such as which receptors are targeted and the precise binding modes—remains a subject for more detailed investigation. Analysis of ligand-target interactions for this class of compounds would typically involve molecular docking studies, X-ray crystallography of ligand-protein complexes, and site-directed mutagenesis to identify key binding residues. These studies are essential to understand how the scaffold orients itself within a target's active site and what specific interactions contribute to its biological effect.
Pharmacophore Modeling and Hypothesis Generation for 1H-Pyrimido[4,5-e]chemisgroup.usnih.govdiazepine Derivatives
Pharmacophore modeling is a powerful computational tool used to define the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. A pharmacophore model for the 1H-Pyrimido[4,5-e] chemisgroup.usnih.govdiazepine class would be generated by aligning a set of active derivatives and abstracting their common features.
A hypothetical pharmacophore for this scaffold would likely include:
Hydrogen Bond Acceptors: Corresponding to the nitrogen atoms in the pyrimidine ring.
Hydrogen Bond Donor: Corresponding to the N-H group in the diazepine ring.
Aromatic/Hydrophobic Region: Representing the pyrimidine ring system.
Additional features could be defined based on the substituents attached to the core scaffold. For instance, a bulky hydrophobic group at a specific position might be found to be crucial for activity, adding another hydrophobic feature to the model. Such a pharmacophore model serves as a 3D query for virtual screening of compound libraries to identify new molecules with a high probability of being active. It also provides a working hypothesis that guides the rational design of new derivatives with improved potency and selectivity.
Rational Design Strategies for Modulating Biological Activity within the 1H-Pyrimido[4,5-e]chemisgroup.usnih.govdiazepine Class
Rational design involves making targeted chemical modifications to a lead compound to enhance its desired properties while minimizing undesirable ones. For the 1H-Pyrimido[4,5-e] chemisgroup.usnih.govdiazepine scaffold, design strategies focus on substitutions at various positions on both the pyrimidine and diazepine rings. The goal is to systematically probe the chemical space around the core structure to optimize target affinity, selectivity, and pharmacokinetic properties.
Synthetic methodologies have been developed to create libraries of these compounds, allowing for systematic exploration of SAR. ontosight.ai Key strategies include:
Substitution on the Pyrimidine Ring: Modifying substituents on the pyrimidine moiety can influence electronic properties and provide additional interaction points with the target.
Substitution on the Diazepine Ring: Alterations to the seven-membered diazepine ring, such as at the nitrogen atoms or available carbon positions, can impact the molecule's conformation and solubility. The introduction of different groups can fine-tune the compound's fit within a binding pocket.
Bioisosteric Replacement: Replacing certain functional groups with other groups that have similar physical or chemical properties (bioisosteres) can lead to improved potency or metabolic stability. For example, a ketone group could be replaced with other hydrogen bond acceptors.
The following table outlines potential modification sites and the rationale for derivatization:
| Position of Modification | Rationale for Derivatization | Potential Functional Groups |
| Pyrimidine Ring Substituents | To probe for additional binding pockets; modify electronics and solubility. | Halogens, alkyl, aryl, amino, alkoxy groups. |
| Diazepine Ring N(1)-H | To explore hydrogen bonding interactions; alter lipophilicity. | Alkylation, acylation to introduce diverse side chains. |
| Diazepine Ring N(4) | To modulate basicity and introduce vectors for further substitution. | Alkylation with various alkyl or functionalized groups. |
| Diazepine Ring Carbonyl Group | To alter hydrogen bonding capacity and geometry. | Thionation, reduction, or replacement with other groups. |
These strategies, guided by SAR data and computational models, allow for the iterative optimization of compounds within the 1H-Pyrimido[4,5-e] chemisgroup.usnih.govdiazepine class for a specific biological target.
Quantitative Structure-Activity Relationship (QSAR) Studies on 1H-Pyrimido[4,5-e]chemisgroup.usnih.govdiazepine Analogs
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. While specific QSAR studies for the 1H-Pyrimido[4,5-e] chemisgroup.usnih.govdiazepine scaffold are not extensively documented in the literature, the methodology applied to closely related isomers, such as benzo[e]pyrimido[5,4-b] chemisgroup.usnih.govdiazepin-6(11H)-ones, illustrates the potential of this approach. nih.gov
A QSAR study on this class of compounds would involve the following steps:
Data Set Assembly: A series of 1H-Pyrimido[4,5-e] chemisgroup.usnih.govdiazepine analogs with experimentally determined biological activities (e.g., IC₅₀ values) would be collected.
Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical, electronic, topological, and 3D) would be calculated for each analog.
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical equation relating the descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external test sets of compounds.
For example, a 4D-QSAR study on related Aurora kinase inhibitors utilized descriptors based on intermolecular interaction energies derived from molecular dynamics simulations. nih.govresearchgate.net Such a model for the 1H-Pyrimido[4,5-e] chemisgroup.usnih.govdiazepine class could provide valuable insights into the key structural features that govern activity, enabling the prediction of potency for newly designed compounds and prioritizing their synthesis.
Mechanistic Investigations of 1h Pyrimido 4,5 E 1 2 Diazepine Interactions with Biological Targets
Elucidation of Molecular Mechanisms of Action for 1H-Pyrimido[4,5-e]nih.govnih.govdiazepine Derivatives
The molecular mechanisms of action for pyrimidodiazepine derivatives are diverse, reflecting the versatility of the core structure in interacting with various biological macromolecules. Research has primarily focused on their potential as enzyme inhibitors and receptor modulators.
One of the most clearly elucidated mechanisms involves the inhibition of protein kinases. Specifically, derivatives of the related benzo[e]pyrimido[5,4-b] nih.govnih.govdiazepin-6(11H)-one class have been identified as inhibitors of Aurora A kinase. researchgate.net Aurora A is a serine/threonine kinase that plays a critical role in mitotic progression, and its inhibition represents a key strategy in anticancer drug development. The mechanism of these pyrimidodiazepine derivatives is to bind to the kinase, blocking its catalytic activity and thereby disrupting cell division. researchgate.net
Furthermore, based on the structural analogy to widely studied 1,4-benzodiazepines, a potential mechanism of action for 1H-pyrimido[4,5-e] nih.govnih.govdiazepine (B8756704) derivatives is the modulation of the γ-aminobutyric acid type A (GABA-A) receptor. nih.govresearchgate.net Benzodiazepines are well-known positive allosteric modulators of the GABA-A receptor. nih.gov They bind to a site distinct from the GABA binding site and enhance the effect of the endogenous ligand, GABA. This binding event increases the frequency of chloride channel opening, leading to an influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent decrease in neuronal excitability. researchgate.net While this mechanism is well-established for benzodiazepines, its direct confirmation for the 1H-pyrimido[4,5-e] nih.govnih.govdiazepine class requires more specific investigation.
Some derivatives have also been noted for their general effects on the central nervous system (CNS), though the precise molecular pathways have not been fully detailed. nih.gov The synthesis of various functionalized pyrimido[4,5-e] nih.govnih.govdiazepines provides a library of compounds for further mechanistic screening. researchgate.net
Identification and Characterization of Specific Receptor/Enzyme Binding Sites for 1H-Pyrimido[4,5-e]nih.govnih.govdiazepine
The identification of specific binding sites is paramount to understanding the selectivity and potency of 1H-pyrimido[4,5-e] nih.govnih.govdiazepine derivatives.
Enzyme Binding Sites: For the benzo[e]pyrimido[5,4-b] nih.govnih.govdiazepin-6(11H)-one derivatives that act as Aurora A kinase inhibitors, computational modeling studies have been employed to understand their binding. These studies utilize quantitative structure-activity relationship (QSAR) models based on intermolecular interaction energies derived from molecular dynamics simulations. The models suggest that the binding is dependent on specific Coulomb and Lennard-Jones potentials between the ligand and the amino acid residues within the ATP-binding pocket of the kinase. researchgate.net
Receptor Binding Sites: The putative binding site for pyrimidodiazepines on the GABA-A receptor, by analogy with classical benzodiazepines, is located at the interface between the α and γ subunits of the pentameric receptor complex. nih.govresearchgate.net This site is topographically distinct from the GABA binding sites, which are located at the interface of the α and β subunits. researchgate.net The interaction at this allosteric site is what allows these compounds to modulate, rather than directly elicit, a receptor response. nih.gov The specific residues within this pocket that interact with the ligand determine the binding affinity and selectivity. For instance, in related imidazodiazepines, a phenyl group at the C-8 position is thought to interact with a lipophilic pocket within the receptor, enhancing subtype selectivity. nih.gov
Studies on related fused diazepine systems, such as imidazodiazepines, have also shown binding affinity at other receptors, including kappa opioid receptors (KOR) and peripheral benzodiazepine (B76468) receptors (PBR), indicating that this chemical class may interact with multiple targets. nih.gov
Binding Characteristics of Pyrimidodiazepine Analogs and Related Compounds
| Compound Class | Biological Target | Binding Site/Mechanism | Observed Effect |
|---|---|---|---|
| Benzo[e]pyrimido[5,4-b] nih.govnih.govdiazepin-6(11H)-one derivatives | Aurora A Kinase | ATP-binding pocket | Inhibition of kinase activity researchgate.net |
| 1,4-Benzodiazepines (Analog) | GABA-A Receptor | Allosteric site at α/γ subunit interface nih.govresearchgate.net | Positive allosteric modulation, increased Cl- influx researchgate.net |
| Imidazodiazepines (Analog) | GABA-A Receptor (α5 subtype) | Lipophilic binding pocket nih.gov | Enhanced subtype selectivity nih.gov |
| Imidazodiazepines (Analog) | Kappa Opioid Receptors (KOR) | Not specified | Binding affinity observed nih.gov |
Allosteric Modulation and Conformational Dynamics Induced by 1H-Pyrimido[4,5-e]nih.govnih.govdiazepine Binding
Allosteric modulators offer a sophisticated mechanism for controlling receptor activity, providing advantages over traditional orthosteric agonists or antagonists. nih.gov These molecules bind to a site topographically distinct from the primary ligand binding site, inducing conformational changes that alter the receptor's affinity or efficacy for its endogenous ligand. nih.govnih.gov
Positive allosteric modulators (PAMs) enhance the action of the orthosteric agonist, while negative allosteric modulators (NAMs) reduce it. nih.gov The binding of a 1,4-benzodiazepine (B1214927) to the GABA-A receptor is a classic example of positive allosteric modulation. It does not activate the receptor on its own but increases the affinity of GABA for its binding site. researchgate.net This binding event is thought to induce or stabilize a receptor conformation that is more favorable for activation by GABA. nih.gov
Molecular simulations of benzodiazepine binding suggest that these ligands can exist in multiple conformations within the binding pocket. nih.gov For instance, modeling studies have proposed different orientations (e.g., horizontal vs. vertical) for the phenyl substituent of the diazepine ring relative to the cell membrane, with each orientation having different energetic favorability. nih.gov These conformational dynamics are critical for the modulatory effect. The binding of the allosteric modulator can alter the conformational landscape of the receptor, shifting the equilibrium towards an active or inactive state and thereby fine-tuning the biological response. nih.gov While these principles are well-established for related compounds, specific studies on the conformational changes induced by 1H-pyrimido[4,5-e] nih.govnih.govdiazepine are needed for confirmation.
Signaling Pathway Perturbations Mediated by 1H-Pyrimido[4,5-e]nih.govnih.govdiazepine Compounds
The interaction of 1H-pyrimido[4,5-e] nih.govnih.govdiazepine compounds with their biological targets leads to the perturbation of downstream signaling pathways.
Perturbation of Cell Cycle Pathways: By inhibiting Aurora A kinase, benzo[e]pyrimido[5,4-b] nih.govnih.govdiazepin-6(11H)-one derivatives directly interfere with the cell cycle signaling cascade. researchgate.net Aurora A is essential for centrosome maturation, spindle assembly, and cytokinesis. Its inhibition leads to defects in these processes, resulting in mitotic arrest and potentially apoptosis. This makes the pathway a key target in oncology.
Perturbation of Neuronal Signaling: In the context of the CNS, the potential modulation of the GABA-A receptor would lead to significant perturbations in neuronal signaling. The enhanced GABAergic inhibition caused by a positive allosteric modulator results in a general depression of neuronal activity. researchgate.net This mechanism is the foundation for the anxiolytic, sedative, and anticonvulsant effects of benzodiazepines.
Furthermore, recent advances in pharmacology highlight the concept of "biased agonism" or "functional selectivity," where an allosteric modulator can preferentially activate certain downstream signaling pathways over others coupled to the same receptor. nih.gov This allows for the precise pharmacological modulation of specific brain circuits, offering the potential to develop treatments with fewer side effects. nih.gov Investigating whether 1H-pyrimido[4,5-e] nih.govnih.govdiazepine derivatives can act as biased allosteric modulators on their respective targets is a promising area for future research.
Computational and Theoretical Approaches in 1h Pyrimido 4,5 E 1 2 Diazepine Research
Quantum Chemical Calculations and Electronic Structure Analysis of 1H-Pyrimido[4,5-e]nih.govnih.govdiazepine
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a deep understanding of the electronic structure, which in turn governs the molecule's stability, reactivity, and intermolecular interactions.
Density Functional Theory (DFT) Studies on Reactivity and Stability
Density Functional Theory (DFT) has emerged as a powerful and popular computational methodology for studying the electronic structure and properties of molecules. mdpi.com It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. DFT calculations can provide valuable insights into the reactivity and stability of pyrimidodiazepine scaffolds. nih.govmdpi.com
Key reactivity descriptors derived from DFT calculations include:
Chemical Potential (µ): This descriptor indicates the tendency of a molecule to either donate or accept electrons. mdpi.com
Chemical Hardness (η): Chemical hardness is a measure of the molecule's resistance to changes in its electron distribution. mdpi.com A higher value of hardness generally correlates with greater stability.
Electrophilicity (ω): This index quantifies the ability of a molecule to accept electrons. mdpi.com
By analyzing these descriptors for a series of pyrimidodiazepine derivatives, researchers can predict which compounds are likely to be more reactive or stable. For instance, a study on dihydrothiouracil-based indenopyridopyrimidines, which share structural similarities with pyrimidodiazepines, utilized DFT to calculate these reactivity descriptors and identify the most reactive compounds in the series. mdpi.com The solvation effects on these properties are also crucial, as the reactivity of a molecule can be significantly altered in a biological medium (aqueous phase) compared to the gas phase. mdpi.com
Table 1: Representative DFT-Derived Reactivity Descriptors for a Hypothetical Series of Pyrimidodiazepine Derivatives
| Compound | Chemical Potential (µ) (eV) | Chemical Hardness (η) (eV) | Electrophilicity (ω) (eV) |
| Derivative A | -3.5 | 2.5 | 2.45 |
| Derivative B | -4.2 | 2.1 | 4.20 |
| Derivative C | -3.8 | 2.8 | 2.59 |
This table is illustrative and does not represent actual experimental data for 1H-Pyrimido[4,5-e] nih.govnih.govdiazepine (B8756704).
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. chemrxiv.orgnih.gov The MEP map displays the electrostatic potential on the surface of a molecule, typically color-coded to indicate different potential regions. chemrxiv.orgresearchgate.net
Negative Potential Regions (Electron-Rich): These areas, often colored red or yellow, indicate regions with a high electron density, such as those around lone pairs of atoms like nitrogen and oxygen. These sites are susceptible to electrophilic attack. researchgate.net
Positive Potential Regions (Electron-Poor): These regions, typically colored blue, have a lower electron density and are prone to nucleophilic attack. researchgate.net
For the 1H-pyrimido[4,5-e] nih.govnih.govdiazepine scaffold, MEP analysis would likely reveal negative potential regions around the nitrogen atoms of the pyrimidine (B1678525) and diazepine rings, suggesting these are primary sites for interactions with electron-deficient species, including hydrogen bond donors in biological targets. researchgate.net
Molecular Docking and Dynamics Simulations of 1H-Pyrimido[4,5-e]nih.govnih.govdiazepine-Target Complexes
Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interactions between a small molecule (ligand) and a biological macromolecule (target), such as a protein or DNA. nih.govnih.gov These methods are crucial in drug discovery for identifying potential drug candidates and optimizing their binding to the target.
Binding Affinity Predictions and Ligand Efficiency Metrics
Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein and estimate the strength of the interaction, often expressed as a binding affinity or docking score. researchgate.net A more negative binding energy generally indicates a more favorable interaction. nih.gov For example, in a study of pyrimidodiazepine derivatives targeting EGFR and VEGFR-2 receptors, molecular docking was used to predict the binding affinities of the compounds. nih.gov
Ligand efficiency (LE) is a metric used to assess the binding energy of a compound in relation to its size (number of heavy atoms). It helps in identifying smaller, more efficient fragments that can be developed into potent drug candidates.
Table 2: Illustrative Molecular Docking and Ligand Efficiency Data for Hypothetical 1H-Pyrimido[4,5-e] nih.govnih.govdiazepine Derivatives against a Kinase Target
| Derivative | Binding Affinity (kcal/mol) | Number of Heavy Atoms | Ligand Efficiency (LE) |
| Compound X | -8.5 | 20 | 0.425 |
| Compound Y | -9.2 | 25 | 0.368 |
| Compound Z | -7.8 | 18 | 0.433 |
This table is for illustrative purposes only.
Conformational Analysis and Flexibility of 1H-Pyrimido[4,5-e]nih.govnih.govdiazepine
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, allowing for the analysis of its conformational flexibility and the stability of the interactions over time. researchgate.netnih.gov MD simulations can reveal how the 1H-pyrimido[4,5-e] nih.govnih.govdiazepine scaffold and its substituents adapt their conformation to fit into the binding site of a target. frontiersin.orgnih.gov
Key analyses from MD simulations include:
Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand backbone atoms from their initial positions, indicating the stability of the complex. nih.gov
Root Mean Square Fluctuation (RMSF): This analysis highlights the flexible regions of the protein and ligand during the simulation. frontiersin.org
Hydrogen Bond Analysis: This tracks the formation and breaking of hydrogen bonds between the ligand and the target, which are crucial for binding affinity.
By understanding the conformational preferences and flexibility of the pyrimidodiazepine scaffold, researchers can design more rigid or flexible analogs to optimize target binding. nih.govyoutube.com
De Novo Design and Virtual Screening Methodologies for Novel 1H-Pyrimido[4,5-e]nih.govnih.govdiazepine Scaffolds
Computational approaches can also be used to design entirely new molecules or to screen large virtual libraries of compounds to identify novel pyrimidodiazepine scaffolds with desired properties.
De Novo Design: This involves using algorithms to build new molecules from scratch based on the structural and chemical properties of a target's binding site. nih.govmdpi.com This approach can lead to the discovery of completely novel pyrimidodiazepine derivatives that may not be accessible through traditional chemical synthesis.
Virtual Screening: This technique involves computationally screening large libraries of virtual compounds against a biological target to identify those that are most likely to bind. researchgate.netresearchgate.net This can be done using either structure-based methods (like molecular docking) or ligand-based methods (which use the properties of known active compounds). mdpi.comnih.gov Virtual screening can significantly accelerate the drug discovery process by prioritizing a smaller number of compounds for experimental testing. nih.gov
Machine Learning and Artificial Intelligence Applications in 1H-Pyrimido[4,5-e]ontosight.aidiaglobal.orgdiazepine Research
Predictive Modeling and Virtual Screening:
Biological Activity: Models can be built to predict the inhibitory activity against specific biological targets, such as kinases or receptors. For instance, a validated Quantitative Structure-Activity Relationship (QSAR) model for a series of designer benzodiazepines successfully predicted the biological activity for a large set of compounds, a result supported by subsequent docking studies. nih.gov
Physicochemical Properties: Key drug-like properties such as solubility, lipophilicity, and metabolic stability can be predicted, helping to prioritize compounds with favorable pharmacokinetic profiles.
Toxicity: AI models can be trained to identify potential toxicophores or predict adverse effects, allowing for the early deselection of compounds likely to fail in later stages of development. nih.gov
| Molecular Descriptor | Property 1 (e.g., Target Affinity) | Property 2 (e.g., Solubility) | Property 3 (e.g., Predicted Toxicity) |
| Compound A | |||
| Molecular Weight | High | Low | Low |
| LogP | Moderate | Moderate | Low |
| Number of H-bond donors | Low | High | N/A |
| Compound B | |||
| Molecular Weight | Moderate | High | High |
| LogP | Low | High | High |
| Number of H-bond donors | High | High | N/A |
De Novo Design and Generative Models:
Synthesis Planning and Retrosynthesis:
| Research Phase | AI/ML Application | Objective |
| Target Identification | Natural Language Processing (NLP) | Mine scientific literature to identify potential biological targets for the scaffold. diaglobal.org |
| Hit Generation | Predictive Modeling / Virtual Screening | Screen virtual libraries of 1H-pyrimido[4,5-e] ontosight.aidiaglobal.orgdiazepine analogs for predicted activity. nih.gov |
| Lead Optimization | Generative Models (e.g., GANs) | Design novel derivatives with improved potency and ADMET properties. nih.gov |
| Synthesis | Retrosynthesis Algorithms | Predict efficient and reliable synthetic pathways for the designed compounds. nih.gov |
Advanced Analytical Techniques for Characterization of 1h Pyrimido 4,5 E 1 2 Diazepine Compounds
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are indispensable for determining the molecular structure of novel 1H-Pyrimido[4,5-e] nih.govresearchgate.netdiazepine (B8756704) derivatives. Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique insights into the compound's architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are pivotal in mapping the carbon-hydrogen framework of pyrimidodiazepines. For instance, in the analysis of certain 1,3-dimethyl-1H-pyrimido[4,5-c] nih.govnih.govdiazepine-6,8-diones, the absence of the C-5 proton signal from the uracil (B121893) moiety in the ¹H NMR spectrum confirms the occurrence of cyclization. nih.gov Furthermore, the ¹³C NMR can verify the presence of specific functional groups, such as the cyclic imide system, and the absence of others, like a C=O group outside of this system. nih.govbeilstein-journals.org In the structural determination of related benzodiazepine (B76468) derivatives, ¹H NMR has been used to identify characteristic signals, such as the broad singlet of a methinic proton and the triplet of a methyl group. researchgate.net
Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and fragmentation patterns of 1H-Pyrimido[4,5-e] nih.govresearchgate.netdiazepine compounds. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in confirming the elemental composition of a synthesized molecule. For example, in the synthesis of functionalized 1,4-benzodiazepine (B1214927) derivatives, HRMS (ESI) was used to confirm the calculated mass of the protonated molecule [M+H]⁺. mdpi.com The appearance of a strong molecular ion peak in the mass spectrum can suggest the formation of the desired product through the loss of a small molecule, such as water, during the reaction. nih.govbeilstein-journals.org
Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the characterization of pyrimido[4,5-c] nih.govnih.govdiazepines, the presence of an NH group can be confirmed by characteristic stretching and bending bands in the IR spectrum. nih.govbeilstein-journals.org For example, an IR (KBr) band at 3389 cm⁻¹ (NH, stretch) and 1522 cm⁻¹ (NH, bending) indicated the presence of an NH group. beilstein-journals.org Other absorption bands can signify the presence of a cyclic imide system. nih.govbeilstein-journals.org The NIST WebBook provides reference IR spectra for related compounds like 2,3-dihydro-5-phenyl-7-(trifluoromethyl)-1H-1,4-benzodiazepine, which can be used for comparative purposes. nist.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: While less detailed for structural elucidation compared to NMR or MS, UV-Vis spectroscopy provides information about the electronic transitions within the molecule. This can be useful for confirming the presence of conjugated systems, which are characteristic of the pyrimidodiazepine core. The absorption maxima can be influenced by the substituents on the heterocyclic rings.
| Spectroscopic Data for a Representative Pyrimido[4,5-c] nih.govnih.govdiazepine Derivative | |
| Technique | Observed Data |
| IR (KBr) | 3389 cm⁻¹ (NH, stretch), 1697 and 1607 cm⁻¹ (cyclic imide system) beilstein-journals.org |
| ¹³C NMR | Showed one aliphatic CH₂ and one aliphatic CH beilstein-journals.org |
| Mass Spectrum (MS) | Strong molecular ion peak (M⁺) beilstein-journals.org |
Chromatographic Methods for Purity and Isomeric Separation
Chromatographic techniques are essential for ensuring the purity of synthesized 1H-Pyrimido[4,5-e] nih.govresearchgate.netdiazepine compounds and for separating isomers.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both the analysis and purification of pyrimidodiazepine derivatives. Reversed-phase HPLC methods have been successfully developed for the determination and separation of 1,4-benzodiazepine glucuronides in biological fluids. nih.gov This technique can also be employed to separate enantiomers (optical isomers), which is critical as different isomers can exhibit distinct biological activities. nih.gov The identity of separated fractions can be confirmed by collecting them and subjecting them to further analysis, such as mass spectrometry or hydrolysis to known derivatives. nih.gov
Thin-Layer Chromatography (TLC): TLC is a simple and rapid method used to monitor the progress of a reaction, such as the synthesis of pyrimido[4,5-c] nih.govnih.govdiazepine-6,8-diones. nih.govbeilstein-journals.org By comparing the Rf values of the starting materials and the product, chemists can determine when the reaction is complete.
Column Chromatography: This technique is widely used for the purification of synthesized compounds on a larger scale. Silica gel is a common stationary phase for the column chromatography of organic compounds, including pyrimidodiazepine derivatives. rsc.org
| Chromatographic Methods for Pyrimidodiazepine Analysis | |
| Technique | Application |
| High-Performance Liquid Chromatography (HPLC) | Purity determination, separation of isomers (including enantiomers) nih.gov |
| Thin-Layer Chromatography (TLC) | Reaction monitoring nih.govbeilstein-journals.org |
| Column Chromatography | Purification of synthesized compounds rsc.org |
X-ray Crystallography and Structural Biology of 1H-Pyrimido[4,5-e]nih.govresearchgate.netdiazepine and its Complexes
Structural Biology: While specific structural biology studies on 1H-Pyrimido[4,5-e] nih.govresearchgate.netdiazepine complexes are not extensively detailed in the provided search results, the techniques of structural biology are crucial for understanding how these compounds interact with biological macromolecules, such as proteins or nucleic acids. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the primary methods used to determine the three-dimensional structure of such complexes. This information is invaluable for structure-based drug design, allowing for the optimization of ligand binding and potency. The study of pyrazolo[3,4-d]pyrimidines, which are related fused uracils, highlights the biological importance of such heterocyclic systems. nih.govbeilstein-journals.org
| Crystallographic Data for a Related Fused Heterocycle | |
| Parameter | Value |
| Crystal System | Triclinic researchgate.net |
| Space Group | P-1 researchgate.net |
| Unit Cell Dimensions | a = 11.8333(6) Å, b = 12.8151(6) Å, c = 17.1798(8) Å, α = 77.317(4)°, β = 74.147(4)°, γ = 66.493(5)° researchgate.net |
| Volume | 2280.0(2) ų researchgate.net |
| Z | 1 researchgate.net |
| Note: This data is for a 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione and is provided as an example of crystallographic data. |
Future Perspectives and Emerging Research Directions for 1h Pyrimido 4,5 E 1 2 Diazepine
Exploration of Underexplored Biological Targets for 1H-Pyrimido[4,5-e]nih.govnih.govdiazepine
While research has established the activity of pyrimidodiazepine derivatives against targets like receptor tyrosine kinases, a vast landscape of other biological targets remains to be explored. nih.gov The structural similarity of the pyrimidine (B1678525) core to endogenous purines suggests that a multitude of enzymes and receptors that interact with purines could be potential targets for 1H-pyrimido[4,5-e] nih.govnih.govdiazepine (B8756704) analogs.
Future investigations could focus on:
Kinases Beyond Receptor Tyrosine Kinases: The therapeutic success of kinase inhibitors in oncology and inflammatory diseases makes this a continuing area of interest. nih.govwikipedia.org Screening pyrimidodiazepine libraries against a broader panel of kinases, including serine/threonine kinases and lipid kinases, could reveal novel inhibitors with unique selectivity profiles. For instance, derivatives of the related pyrido[2,3-d]pyrimidine (B1209978) scaffold have shown potent inhibition of serine/threonine kinases like RICK and p38α, suggesting that pyrimidodiazepines may also possess this capability. nih.gov
Phosphodiesterases (PDEs): PDEs are crucial enzymes in second messenger signaling pathways, and their inhibitors have therapeutic applications in a range of conditions, including cardiovascular and neurological disorders. The structural features of pyrimidodiazepines could be adapted to target the active sites of various PDE isoforms. nih.gov
G-Protein Coupled Receptors (GPCRs): Given the prevalence of GPCRs as drug targets, exploring the interaction of pyrimidodiazepine derivatives with this receptor family could yield novel modulators with therapeutic potential in areas such as neuroscience and metabolic diseases.
Dihydropteroate Synthase (DHPS): The pterin (B48896) binding site of DHPS, a key enzyme in folate biosynthesis in microorganisms, is a validated target for antibacterial agents. nih.gov The pyrimidine moiety of the 1H-pyrimido[4,5-e] nih.govnih.govdiazepine scaffold could be exploited to design novel DHPS inhibitors. nih.gov
A systematic approach to target identification, employing techniques such as chemical proteomics and affinity-based probes, will be instrumental in uncovering these new biological activities.
Development of Novel Synthetic Methodologies for Enhanced Structural Diversity
The development of efficient and versatile synthetic routes is paramount for generating diverse libraries of 1H-pyrimido[4,5-e] nih.govnih.govdiazepine analogs for biological screening. While several synthetic strategies have been reported, there is still a need for methodologies that allow for greater structural diversification. nih.govresearchgate.netacs.org
Future research in this area should focus on:
One-Pot and Multi-Component Reactions: These approaches offer significant advantages in terms of efficiency and atom economy, enabling the rapid assembly of complex molecular scaffolds. nih.govnih.gov Developing new one-pot procedures for the synthesis of the pyrimidodiazepine core would greatly accelerate the drug discovery process.
Combinatorial Synthesis: The use of solid-phase or solution-phase combinatorial chemistry techniques would facilitate the creation of large, diverse libraries of pyrimidodiazepine derivatives. This would enable a more comprehensive exploration of the structure-activity relationships (SAR) for various biological targets.
Late-Stage Functionalization: Developing methods for the selective functionalization of the pyrimidodiazepine scaffold at a late stage in the synthetic sequence would provide rapid access to a wide range of analogs from a common intermediate. This approach is particularly valuable for optimizing lead compounds.
A key challenge in the synthesis of pyrimidodiazepines is controlling the regioselectivity of the cyclization reactions. nih.gov Future synthetic methodologies should aim to address this challenge, providing predictable and high-yielding routes to specific isomers.
Integration of Multi-Omics Data in 1H-Pyrimido[4,5-e]nih.govnih.govdiazepine Mechanistic Studies
To gain a deeper understanding of the mechanism of action of 1H-pyrimido[4,5-e] nih.govnih.govdiazepine derivatives, it is crucial to move beyond single-target-based assays and adopt a more holistic systems-level approach. The integration of multi-omics data, including proteomics, transcriptomics, and metabolomics, can provide a comprehensive view of the cellular response to these compounds. nih.govfrontlinegenomics.com
Key applications of multi-omics in this context include:
Target Deconvolution: For compounds identified through phenotypic screening, proteomics-based approaches such as thermal proteome profiling and chemical proteomics can help to identify the direct molecular targets. nih.govfrontlinegenomics.com
Pathway Analysis: By analyzing changes in the proteome, transcriptome, and metabolome following treatment with a pyrimidodiazepine derivative, researchers can identify the signaling pathways and cellular processes that are modulated by the compound. This can provide valuable insights into its mechanism of action and potential off-target effects. mdpi.com
Biomarker Discovery: Multi-omics data can be used to identify biomarkers that predict the response to treatment with a particular pyrimidodiazepine derivative. nih.gov This is particularly important for the development of personalized medicines.
The integration of these large datasets will require sophisticated bioinformatics tools and computational approaches to extract meaningful biological insights.
Advanced Computational Model Development for Predictive Research
Computational modeling has become an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and the design of novel compounds with improved activity and selectivity. nih.gov For 1H-pyrimido[4,5-e] nih.govnih.govdiazepine research, advanced computational models can be employed in several ways:
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of pyrimidodiazepine derivatives with their biological activity. nih.govnih.govmdpi.com These models can then be used to predict the activity of virtual compounds and to guide the design of new analogs with enhanced potency. mdpi.com
Molecular Docking: Docking simulations can be used to predict the binding mode of pyrimidodiazepine derivatives to their biological targets. nih.govnih.govtandfonline.com This information can be used to rationalize the observed SAR and to design new compounds with improved binding affinity and selectivity.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-target complex, helping to understand the molecular basis of binding and to identify key interactions that contribute to affinity and selectivity.
The accuracy of these computational models is highly dependent on the quality of the input data and the sophistication of the algorithms used. frontiersin.org Continued development of more accurate and predictive models will be crucial for accelerating the discovery and optimization of novel 1H-pyrimido[4,5-e] nih.govnih.govdiazepine-based therapeutics.
Q & A
Basic: What synthetic strategies are commonly employed to synthesize 1H-Pyrimido[4,5-e][1,4]diazepine derivatives?
Methodological Answer:
The synthesis typically involves cyclization reactions between pyrimidine precursors and diazepine-forming reagents. Key approaches include:
- One-pot synthesis : Combining substituted pyrimidines with primary amines and triethylamine to facilitate cyclization, followed by chloroformate-mediated ring closure to form oxazinone derivatives .
- Multi-step functionalization : Introducing substituents (e.g., alkyl, aryl, or heterocyclic groups) at positions 2, 4, and 6 of the pyrimido-diazepine core via nucleophilic substitution or coupling reactions .
- Regioselective modifications : Optimizing reaction conditions (e.g., solvent polarity, temperature) to control regiochemistry during heterocycle formation .
Advanced: How can researchers design multi-substituted derivatives to enhance biological activity against cancer targets?
Methodological Answer:
Design strategies focus on structure-activity relationship (SAR) studies and computational modeling :
- Regioselective functionalization : Prioritize substituents at position 9 (e.g., phenethyl groups) to mimic folate structures, enhancing binding to cancer-related enzymes like dihydrofolate reductase .
- Scaffold diversification : Integrate heterocyclic moieties (e.g., pyrazolo or benzo groups) to improve target selectivity and pharmacokinetic properties .
- In silico docking : Use molecular docking tools (e.g., AutoDock Vina) to predict interactions with kinases (e.g., Aurora A/B or VEGFR) and guide synthetic modifications .
Basic: What analytical techniques are critical for characterizing this compound derivatives?
Methodological Answer:
Key methods include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm regiochemistry and substituent positions, particularly distinguishing between diazepine and pyrimidine protons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weights and fragmentation patterns .
- X-ray crystallography : Resolve ambiguous structures by determining crystal packing and hydrogen-bonding interactions .
Advanced: How can solubility and stability challenges in biological assays be addressed for this compound class?
Methodological Answer:
- Derivatization : Introduce hydrophilic groups (e.g., sulfonamides or hydroxyls) at non-critical positions to enhance aqueous solubility .
- Formulation optimization : Use co-solvents (e.g., DMSO/PEG mixtures) or nanoparticle encapsulation to improve compound stability in vitro .
- ADME-Tox profiling : Employ in silico tools (e.g., SwissADME) to predict metabolic liabilities and guide structural modifications for better pharmacokinetics .
Advanced: How should researchers resolve contradictions in reported biological activity across studies?
Methodological Answer:
- Purity validation : Use HPLC or LC-MS to confirm compound purity (>95%) and rule out impurities as confounding factors .
- Assay standardization : Replicate experiments under controlled conditions (e.g., cell line origin, incubation time) to minimize variability .
- Mechanistic follow-up : Combine in vitro assays (e.g., kinase inhibition) with transcriptomic profiling to identify off-target effects or pathway crosstalk .
Advanced: What methodologies are used to evaluate multi-target inhibition (e.g., Aurora kinases and VEGFR)?
Methodological Answer:
- In vitro kinase profiling : Screen compounds against kinase panels (e.g., Eurofins KinaseProfiler) to quantify IC values for Aurora A/B and VEGFR .
- Molecular dynamics simulations : Analyze binding stability and interaction fingerprints using software like GROMACS to refine inhibitor specificity .
- Cross-reactivity assays : Test inhibitors in cell lines with varying kinase expression levels to confirm dual-target efficacy .
Basic: What are the key considerations for designing a stable diazepine ring during synthesis?
Methodological Answer:
- Ring-strain minimization : Use electron-withdrawing groups (e.g., nitro or carbonyl) to stabilize the diazepine ring via conjugation .
- pH control : Maintain mildly basic conditions (pH 7–9) during cyclization to avoid acid-catalyzed ring-opening .
- Protecting groups : Temporarily block reactive amines or carbonyls to prevent unwanted side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
